molecular formula C18H12ClN3O B2932819 4-Chloro-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile CAS No. 477853-97-7

4-Chloro-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile

Cat. No. B2932819
CAS RN: 477853-97-7
M. Wt: 321.76
InChI Key: JBFHCYGQIHORFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile, also known as CMPP, is an organic compound used in a variety of scientific research applications. CMPP is a colorless, crystalline solid that is soluble in organic solvents. It is a derivative of pyrimidine, and is used in the synthesis of various substituted pyrimidines. CMPP has been studied for its potential use in the synthesis of drugs, in biochemistry and physiology research, and in laboratory experiments.

Scientific Research Applications

Alzheimer’s Disease Research

This compound has been studied for its potential role in the treatment of Alzheimer’s disease (AD). It serves as a precursor in the synthesis of benzofuran derivatives, which have shown inhibitory activity on acetylcholinesterase (AChE) . AChE inhibitors are a class of compounds that can help increase neurotransmitter levels in the brain and are used in the management of AD symptoms.

Antileukemia Agents

The structural motif present in 4-Chloro-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile is similar to that found in benzofuro[3,2-c]quinoline derivatives. These derivatives have been evaluated for their antileukemia activity, indicating the potential of the compound as a starting point for developing new antileukemia agents .

properties

IUPAC Name

4-chloro-6-(2-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c1-23-15-10-6-5-9-13(15)16-14(11-20)17(19)22-18(21-16)12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFHCYGQIHORFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=NC(=N2)C3=CC=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile

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